molecular formula C12H11NO B7902385 2-(Phenylamino)phenol CAS No. 29928-60-7

2-(Phenylamino)phenol

Cat. No.: B7902385
CAS No.: 29928-60-7
M. Wt: 185.22 g/mol
InChI Key: GYVYGTTZKLHDON-UHFFFAOYSA-N
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Description

This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylamino)phenol can be synthesized through several methods. One common approach involves the reaction of aniline with phenol under specific conditions. Another method includes the catalytic synthesis using mesoporous Pd-doped TiO2 under UV irradiation .

Industrial Production Methods: Industrial production often employs scalable and green protocols, such as the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide and H2O2/HBr as reagents . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Acylation Reactions

The phenylamino group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example, reaction with ethanoyl chloride produces N-acylated derivatives under mild conditions :

C12H11NO+CH3COClC14H13NO2+HCl\text{C}_{12}\text{H}_{11}\text{NO} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{14}\text{H}_{13}\text{NO}_2 + \text{HCl}

Key Data :

  • Reagents : Ethanoyl chloride (3 equivalents), methanol solvent, room temperature .

  • Yield : ~70–85% for monoacylation, with competing O-acylation minimized using selective bases like Na₂CO₃ .

Alkylation Reactions

Competition between N- and O-alkylation depends on reaction conditions:

Condition Site Selectivity Example Product Catalyst
K₂CO₃, MeOH, r.t.O-alkylation dominant2-(Phenylamino)phenoxyethanolBase-promoted
Na₂CO₃, elevated temp.N-alkylation favoredN-Ethyl-2-(phenylamino)phenolPhase-transfer

Mechanism : The phenol group’s acidity (pKa ~10) facilitates deprotonation under basic conditions, enhancing O-alkylation. The phenylamino group (weaker base, pKa ~4–5) reacts preferentially in less polar solvents .

Electrophilic Aromatic Substitution

The phenol moiety directs electrophiles to ortho/para positions. Sulfonation and nitration proceed rapidly due to activating effects:

Sulfonation :
C12H11NO+H2SO4C12H10NO3(para-sulfonated)+H2O\text{C}_{12}\text{H}_{11}\text{NO} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{12}\text{H}_{10}\text{NO}_3\text{S} \ (\text{para-sulfonated}) + \text{H}_2\text{O}

  • Conditions : Concentrated H₂SO₄, 25°C .

  • Note : Steric hindrance from the phenylamino group reduces ortho substitution .

Nitration :

  • Primary Product : 4-Nitro-2-(phenylamino)phenol.

  • Hazard : Nitrated derivatives may form explosive metal salts under heating .

Oxidation Reactions

The phenol group undergoes oxidation in the presence of Cu(II) catalysts and H₂O₂, following a dual-substrate mechanism :

Kinetic Parameters :

[Cu(II)] (μM) [H₂O₂] (mM) Rate (×10⁻⁷ M/s)
400.176.15
1000.1710.26
2200.2312.01

Mechanism :

  • Cu(II) activates H₂O₂ to generate hydroxyl radicals.

  • Radical-mediated oxidation of phenol to quinone intermediates.

  • Rate saturation at high [Cu(II)] indicates catalyst-limited kinetics .

Acid-Base Behavior

  • Phenol Group : Acts as a weak acid (pKa ~10), forming phenoxide ions in basic media .

  • Phenylamino Group : Weakly basic (pKa ~4–5), protonated in acidic conditions to form water-soluble ammonium salts .

Equilibrium in Water :
C12H11NO+H2OC12H10NO+H3O+\text{C}_{12}\text{H}_{11}\text{NO} + \text{H}_2\text{O} \rightleftharpoons \text{C}_{12}\text{H}_{10}\text{NO}^- + \text{H}_3\text{O}^+

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via phenolic oxygen and anilinic nitrogen. Structural studies show dihedral angles of ~73–87° between aromatic rings, influencing metal complex geometry .

Example Complex :
Cu(II)(2-(Phenylamino)phenolate)2\text{Cu(II)(2-(Phenylamino)phenolate)}_2

  • Application : Catalytic oxidation of hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Activity

Research has demonstrated that derivatives of 2-(Phenylamino)phenol exhibit significant antidiabetic properties. A study involving various derivatives showed that certain compounds effectively lowered blood sugar levels in diabetic models, indicating potential therapeutic benefits for diabetes management. For instance, a specific derivative demonstrated a notable reduction in blood glucose levels comparable to the standard drug glibenclamide .

1.2 Antibacterial and Antifungal Properties

The antibacterial efficacy of this compound derivatives has been evaluated against various bacterial strains. A synthesized compound demonstrated promising activity against Staphylococcus aureus, highlighting its potential as an antibacterial agent. Additionally, some derivatives have shown antifungal properties, making them candidates for further development in treating infections .

Materials Science

2.1 Synthesis of Dyes and Pigments

This compound serves as a precursor for synthesizing azo dyes and pigments. Its structural properties allow it to form stable dye compounds that can be used in textiles and coatings. The synthesis involves coupling reactions with diazonium salts, leading to vibrant colorants with applications in the dyeing industry .

2.2 Polymer Stabilization

The compound is also utilized in stabilizing polymers against photodegradation caused by UV radiation. It acts as a photo-stabilizer for poly(vinyl chloride) (PVC), enhancing the longevity and durability of plastic materials exposed to sunlight .

Biological Studies

3.1 Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions of this compound derivatives with biological targets. These studies suggest that the compound can bind effectively to certain enzyme active sites, which may lead to the development of new drugs targeting specific diseases .

3.2 In Vitro Studies

In vitro assays have been performed to assess the cytotoxicity and anticancer potential of this compound derivatives on various cancer cell lines, including A549 lung cancer cells. These studies indicate that some derivatives possess significant anticancer activity, warranting further investigation into their mechanisms of action .

Table: Summary of Research Findings on this compound Derivatives

StudyApplicationKey Findings
Synthesis of dyesEffective precursor for azo dyes used in textiles
Antidiabetic activitySignificant reduction in blood glucose levels in diabetic rats
Antibacterial activityEffective against Staphylococcus aureus
Anticancer activityPromising results on A549 lung cancer cells

Mechanism of Action

The mechanism of action of 2-(Phenylamino)phenol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. It can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it influences cell signaling pathways and gene expression, contributing to its biological activity.

Comparison with Similar Compounds

4-Amino-2-phenylphenol

  • Molecular Formula: C₁₂H₁₁NO (same as 2-(Phenylamino)phenol).
  • Structural Difference: The amino group (-NH₂) is at position 4, while the phenyl group is at position 2.
  • Lacks the conjugated phenylamino group, reducing tautomerism compared to this compound.
  • Applications: Primarily used in material science due to its aromatic amine-phenol framework.

Betti Base (2-[Phenyl(phenylamino)methyl]phenol)

  • Molecular Formula: C₁₉H₁₇NO.
  • Structural Difference : A benzylamine bridge (-CH(NHPh)-) links two aromatic rings.
  • Key Properties: Exhibits biological activities (antibacterial, hypotensive) due to its bulky structure . Synthesized via a one-pot Betti reaction (phenol + benzaldehyde + aniline), contrasting with the Schiff base reduction route of this compound derivatives .
  • Applications : Used in asymmetric catalysis and drug discovery.

2-Methoxy-5-((phenylamino)methyl)phenol

  • Molecular Formula: C₁₄H₁₅NO₂.
  • Structural Difference: Methoxy (-OCH₃) at position 2 and a phenylaminomethyl (-CH₂-NHPh) group at position 4.
  • Key Properties: Enhanced solubility in polar solvents due to the methoxy group. Synthesized via Schiff base reduction, similar to methods for this compound derivatives but with aldehyde intermediates .
  • Applications : Intermediate in dye chemistry and ligand design.

2-((Dimethylamino)methyl)phenol

  • Molecular Formula: C₉H₁₃NO.
  • Structural Difference: Dimethylaminomethyl (-CH₂-N(CH₃)₂) group at position 2.
  • Key Properties: Higher basicity due to the tertiary amine group. Used as a chelating agent in coordination chemistry, unlike this compound, which is more redox-active .

Structural and Functional Analysis

Electronic Effects

  • This compound: The phenylamino group induces resonance stabilization, enhancing acidity (pKa ~8–10) compared to simpler phenols.
  • 4-Amino-2-phenylphenol: The amino group at position 4 creates a para-directing effect, favoring electrophilic substitution at position 2 or 5.

Biological Activity

Overview

2-(Phenylamino)phenol, also known as 2-anilinophenol, is an organic compound with the molecular formula C12_{12}H11_{11}NO. This compound is characterized by the presence of both a phenylamino group and a hydroxyl group attached to a benzene ring, which contributes to its unique reactivity and biological activity. Its potential applications span various fields, including medicinal chemistry, biochemistry, and materials science.

  • Molecular Weight: 185.22 g/mol
  • CAS Number: 29928-60-7
  • Structure: The compound features an amino group (-NH2_2) and a hydroxyl group (-OH) on the aromatic rings, which play crucial roles in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. Notably, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions, which can protect cells from oxidative stress.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant activity. It can scavenge free radicals effectively, which is essential for protecting biological systems from oxidative damage. This property is particularly relevant in preventing cellular aging and various diseases linked to oxidative stress.

Enzyme Inhibition

One of the significant biological activities of this compound is its inhibitory effect on enzymes such as tyrosinase. Tyrosinase inhibition is crucial in applications related to skin lightening agents and the treatment of hyperpigmentation disorders. Studies have shown that derivatives of this compound exhibit varying degrees of tyrosinase inhibition, with some showing potent activity comparable to known inhibitors like kojic acid.

Compound IC50_{50} (μM) Remarks
This compound40.42 ± 3.70Moderate inhibition
Kojic Acid16.78 ± 0.57Strong inhibition

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound and its derivatives against various pathogens. The compound has shown promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study on Tyrosinase Inhibition

In a study examining the efficacy of several phenolic compounds, including this compound, it was found that this compound exhibited an IC50_{50} value of approximately 40 μM when tested against mushroom tyrosinase using l-tyrosine as a substrate. This indicates moderate inhibitory potency relative to other tested compounds .

Antioxidant Evaluation

Another study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to evaluate the antioxidant capacity of various phenolic compounds. The results showed that this compound effectively scavenged DPPH radicals, showcasing its potential as a natural antioxidant .

Medicinal Chemistry

Due to its biological activities, particularly enzyme inhibition and antioxidant properties, this compound is being investigated for its potential use in pharmaceuticals aimed at treating skin disorders and other diseases associated with oxidative stress.

Industrial Use

The compound serves as a precursor for synthesizing more complex organic molecules used in dyes and polymers, highlighting its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Phenylamino)phenol, and what experimental conditions optimize yield and purity?

  • Methodological Answer : this compound can be synthesized via Schiff base formation through condensation reactions between primary amines (e.g., aniline derivatives) and phenolic aldehydes/ketones. Key steps include refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid) and monitoring reaction progress via TLC. Purification typically involves recrystallization or column chromatography. For example, analogous Schiff base syntheses use molar ratios of 1:1 (amine:carbonyl) and reaction times of 4–6 hours at 60–80°C . Yield optimization requires strict control of moisture and oxygen to prevent side reactions.

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation employs a combination of:

  • FTIR : To identify functional groups (e.g., N–H stretch at ~3400 cm⁻¹, phenolic O–H at ~3200 cm⁻¹).
  • NMR : ¹H/¹³C NMR to resolve aromatic protons, amine protons, and substituent effects (e.g., para-substituted phenyl groups show distinct splitting patterns).
  • X-ray crystallography : For definitive bond lengths and angles, particularly to confirm intramolecular hydrogen bonding between the phenolic –OH and adjacent amine .
    Computational tools like DFT (Density Functional Theory) further validate experimental data by modeling optimized geometries .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
  • Storage : In airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Q. How can researchers quantify this compound in complex mixtures, and what analytical methods are recommended?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 250–280 nm) is optimal for separation and quantification. Reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30) with 0.1% formic acid enhance resolution. For structural confirmation, LC-MS (ESI+ mode) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 186) and fragmentation patterns .

Advanced Research Questions

Q. How do the catalytic properties of metal complexes derived from this compound ligands vary with coordination geometry?

  • Methodological Answer : The ligand’s phenolic –OH and amine groups enable chelation with transition metals (e.g., Cu(II), Mn(III)), forming octahedral or square-planar complexes. Catalytic activity (e.g., catechol oxidase mimicry or Suzuki coupling) depends on:

  • Metal center oxidation state : Cu(II) complexes show higher redox activity than Mn(III).
  • Ligand denticity : Bidentate vs. tridentate coordination alters substrate accessibility.
  • Experimental validation : Kinetic assays (e.g., monitoring catechol oxidation at 400 nm) and cyclic voltammetry to correlate structure-activity relationships .

Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) with basis sets like B3LYP/6-311+G(d,p) calculates hyperpolarizability (β) and dipole moments to assess NLO potential. Key parameters include:

  • Electron donor-acceptor groups : Substituents (e.g., –NO₂, –OCH₃) enhance charge transfer.
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions.
    Experimental validation via Kurtz-Perry powder technique or Hyper-Rayleigh Scattering (HRS) confirms computational predictions .

Q. How can researchers resolve contradictions in reported pKa values for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity, ionic strength, and measurement techniques (e.g., potentiometry vs. spectrophotometry). To standardize:

  • pH-metric titration : Conduct in aqueous or mixed solvents (e.g., water-DMSO) at 25°C.
  • UV-Vis pH titrations : Monitor absorbance shifts of the phenolic –OH group (λ = 270–300 nm).
  • Computational correction : Use programs like SPARC to adjust for solvent effects .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Follow OECD guidelines for:

  • Hydrolysis : Incubate at pH 4, 7, and 9; analyze via HPLC for degradation products.
  • Photolysis : Expose to UV light (λ = 254 nm) and identify intermediates via GC-MS.
  • Biodegradation : Use OECD 301F respirometry to measure microbial mineralization to CO₂ .

Q. How do intramolecular hydrogen bonds in this compound influence its reactivity in supramolecular chemistry?

  • Methodological Answer : The phenolic –OH→N hydrogen bond stabilizes planar conformations, enabling:

  • Self-assembly : Formation of coordination polymers (e.g., with Zn(II)) for porous materials.
  • Host-guest interactions : Use as a receptor for anions (e.g., F⁻) via NMR titration (¹H chemical shift analysis).
  • Thermodynamic studies : Isothermal Titration Calorimetry (ITC) quantifies binding constants .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Asymmetric synthesis via:
  • Chiral auxiliaries : Use (R)-BINOL to induce stereoselectivity during imine formation.
  • Catalytic asymmetric catalysis : Employ Cu(I)-BOX complexes for enantioselective C–N coupling.
  • Resolution techniques : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .

Properties

IUPAC Name

2-anilinophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVYGTTZKLHDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952378
Record name 2-Anilinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29928-60-7
Record name Phenol, (phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029928607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anilinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L three neck flask was charged with pyridinium chloride (52.2 g, 452 mmol) and 2-methoxy-N-phenylaniline (9 g, 45.2 mmol). The reaction mixture was heated to 200° C. for 4 hours. The reaction mixture was poured into 5% HCl (200 mL) and extracted with EtOAc (3×300 mL). The organic portion was combined and purified by column chromatography (100% DCM) to yield the desired product. (6.5 g, 77%)
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Phenylamino)phenol
2-(Phenylamino)phenol
2-(Phenylamino)phenol
2-(Phenylamino)phenol
2-(Phenylamino)phenol
2-(Phenylamino)phenol

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